molecular formula C15H17N3O2 B15105881 1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B15105881
M. Wt: 271.31 g/mol
InChI Key: ZIQZJRSYLDWGIR-UHFFFAOYSA-N
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Description

1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(4-phenylpiperazin-1-yl)propylamine: A related compound with similar structural features.

    1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidin-2-one: Another similar compound with a pyrrolidinone ring.

Uniqueness

1-methyl-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring and a phenylpiperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C15H17N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

ZIQZJRSYLDWGIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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